Boc-D-MeTyr(Bzl)-OH chemical properties
Boc-D-MeTyr(Bzl)-OH chemical properties
An In-Depth Technical Guide to Nα-Boc-N-methyl-O-benzyl-D-tyrosine (Boc-D-MeTyr(Bzl)-OH): Properties, Protocols, and Strategic Applications
Introduction
Nα-Boc-N-methyl-O-benzyl-D-tyrosine, hereafter referred to as Boc-D-MeTyr(Bzl)-OH, is a highly specialized amino acid derivative crucial for the synthesis of advanced peptides. Its unique structural features—the D-chiral center, the N-methylated amide bond, and the classic Boc/Benzyl protection scheme—provide peptide chemists with a powerful tool to design peptides with enhanced proteolytic stability, constrained conformations, and modulated biological activity. The incorporation of an N-methyl group prevents hydrogen bond donation from the amide nitrogen, disrupting secondary structures like α-helices and β-sheets while increasing resistance to enzymatic degradation. The D-configuration further enhances stability against common proteases.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind experimental choices, providing field-proven insights into the application of this versatile building block.
Core Chemical and Physical Properties
The successful application of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent choice, and handling procedures, ensuring both experimental success and laboratory safety.
Structural and General Data
Boc-D-MeTyr(Bzl)-OH is a crystalline solid, typically appearing as a white to beige powder. Its structure is foundational to its function, incorporating temporary (Boc) and semi-permanent (Bzl) protecting groups on a D-tyrosine scaffold that has been modified by N-methylation.
Caption: Chemical Structure of Boc-D-MeTyr(Bzl)-OH.
Table 1: Physicochemical Properties of Boc-D-MeTyr(Bzl)-OH
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 138774-98-8 | [1][2][3] |
| Molecular Formula | C₂₂H₂₇NO₅ | [2][4][5] |
| Molecular Weight | 385.45 g/mol | [5] |
| Appearance | Crystalline, beige powder | |
| Purity | ≥95% - ≥98.0% (HPLC) | [2] |
| Storage | Store in freezer; keep container tightly closed |[1][4] |
Solubility and Handling
A common challenge encountered in the laboratory is the dissolution of protected amino acids. The solubility of Boc-D-MeTyr(Bzl)-OH in dimethylformamide (DMF), a standard solvent for peptide synthesis, can be limited.[6]
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Expert Insight: Incomplete dissolution is often due to the high concentration, the crystalline nature of the solid, or the presence of moisture in the solvent.[6] Using high-purity, anhydrous DMF is critical. To facilitate dissolution, physical methods such as gentle sonication, vigorous vortexing, or warming the mixture slightly can be employed.[6] However, prolonged heating should be avoided to prevent potential degradation.
Stability and Storage
Boc-D-MeTyr(Bzl)-OH is stable under recommended storage conditions.[4] For long-term integrity, it should be stored in a freezer (-20°C to 0°C) in a tightly sealed container to prevent moisture absorption.[1][4] It should be kept away from strong oxidizing agents and sources of heat.[4]
The Boc/Bzl Protection Strategy: A Technical Overview
The utility of Boc-D-MeTyr(Bzl)-OH is rooted in the Boc/Bzl strategy, a classic approach in solid-phase peptide synthesis (SPPS).[7] This strategy relies on the differential acid lability of the protecting groups to achieve selective deprotection and chain elongation.[8]
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Nα-Boc Group (Temporary Protection): The tert-butyloxycarbonyl (Boc) group masks the alpha-amino function. It is designed to be labile to moderate acids, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][9] This allows for its removal at each cycle of peptide synthesis without disturbing the more robust side-chain protecting groups.
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O-Benzyl Group (Semi-Permanent Protection): The benzyl (Bzl) ether protects the phenolic hydroxyl group of the tyrosine side chain. It is significantly more stable to acid than the Boc group and requires strong acids, such as anhydrous hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), for cleavage.[8][10] This cleavage is typically performed only once, at the final step of the synthesis, to liberate the completed peptide from the solid support and remove all side-chain protection.
Caption: Differential Lability in the Boc/Bzl Strategy.
Analytical Characterization: Ensuring Quality and Integrity
Rigorous analytical validation is non-negotiable in peptide synthesis. For a starting material like Boc-D-MeTyr(Bzl)-OH, confirming its identity and purity is a self-validating step that prevents the introduction of impurities into the final peptide product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the chemical purity of Boc-D-MeTyr(Bzl)-OH.[11] A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing 0.1% TFA.
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Trustworthiness through Validation: This analysis provides a quantitative measure of purity, typically reported as a percentage of the total peak area.[11] Commercial suppliers often guarantee a purity of ≥98%. Running this analysis in-house before use validates the quality of the reagent and ensures that no significant degradation has occurred during storage.
Protocol: General Purity Assessment by RP-HPLC
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Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Sample Preparation: Prepare a ~1 mg/mL solution of Boc-D-MeTyr(Bzl)-OH in the mobile phase.
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Method: Run a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.
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Detection: Monitor UV absorbance at 210 nm or 280 nm.
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Analysis: Integrate the peak areas to calculate the purity percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC confirms purity, NMR spectroscopy confirms the chemical structure.[11] ¹H NMR provides a detailed fingerprint of the molecule.
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Expected ¹H NMR Signals:
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A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.
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A singlet around 2.8-3.0 ppm for the three protons of the N-methyl group.
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Multiplets in the aromatic region (6.8-7.5 ppm) for the protons of the tyrosine and benzyl rings.
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A singlet around 5.0 ppm for the two benzylic protons (O-CH₂-Ph).
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Signals corresponding to the α- and β-protons of the amino acid backbone.
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Key Experimental Protocols
The following protocols provide step-by-step methodologies for the common manipulations of Boc-D-MeTyr(Bzl)-OH in a solution-phase context. The principles are directly translatable to solid-phase synthesis.
Protocol: Nα-Boc Group Deprotection
This procedure details the selective removal of the temporary Boc protecting group.
Caption: Workflow for Nα-Boc Deprotection.
Materials:
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Boc-D-MeTyr(Bzl)-OH
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
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Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
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Dissolution: Dissolve Boc-D-MeTyr(Bzl)-OH (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
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Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
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TFA Addition: Add a solution of 25-50% TFA in DCM dropwise with stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
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Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12] To ensure complete removal of residual acid, co-evaporate with DCM two to three times.[12]
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Precipitation: Add cold diethyl ether to the resulting oil or solid to precipitate the trifluoroacetate salt of the deprotected amine.[12]
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Isolation: Collect the precipitate by filtration, wash thoroughly with cold diethyl ether to remove any non-polar side products, and dry under vacuum. The resulting amine salt is typically used directly in the next coupling step after neutralization.[12]
Protocol: Side-Chain Benzyl Group Deprotection
This protocol describes the cleavage of the benzyl ether using catalytic hydrogenation, a common method in solution-phase synthesis.
Materials:
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Bzl-protected peptide
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen source (e.g., H₂ gas balloon or formic acid)
-
Celite
Procedure:
-
Dissolution: Dissolve the Bzl-protected peptide in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide) under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere prevents the catalyst from reacting with oxygen and is a critical safety measure as Pd/C can be pyrophoric.
-
Hydrogenation: Introduce the hydrogen source. This can be a balloon of hydrogen gas or the addition of a hydrogen donor like formic acid.[12]
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Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.[12]
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Filtration: Upon completion, filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst.[12] Expert Insight: It is imperative to ensure all palladium is removed, as residual heavy metals can interfere with subsequent reactions and biological assays.
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Workup: Remove the solvent under reduced pressure to yield the deprotected peptide.
Safety and Handling
While one safety data sheet does not classify Boc-D-MeTyr(Bzl)-OH as hazardous under US OSHA standards, others for similar compounds indicate potential risks.[1][13] Prudent laboratory practice dictates treating it with appropriate care.
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Potential Hazards: May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[4]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
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Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, a local exhaust ventilation system or fume hood is recommended.[4]
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Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
Conclusion
Boc-D-MeTyr(Bzl)-OH is more than a standard reagent; it is a strategic building block for designing peptides with tailored properties. Its N-methylated backbone and D-configuration offer a direct route to creating analogues of bioactive peptides with enhanced stability and unique pharmacology. A thorough understanding of its chemical properties, the rationale behind the Boc/Bzl protection strategy, and mastery of the associated deprotection and coupling protocols are essential for leveraging its full potential in research and drug discovery.
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- Boc-beta-HSer(Bzl)-OH [218943-31-8]. Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVVs66V3Pn8s0QLEwdDncWzqi8kzbY23GNGUhaW3-gLFX3dTkJ8yqm02EQM1udXrGF4d_i2iKvI1h3-aJgf7YjIRG0U-1BVvsb4ZKoLbuNMRxGiVfP6AcKeTpcObBgjT2xF4ZV8r69ycyMfkBjk1JKgOHnDS1XWr66I4s=]
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